5-(3,6-Dioxocyclohexa-1,4-dien-1-YL)pentanamide
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Overview
Description
5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide is a chemical compound with a unique structure that includes a cyclohexadienone ring and a pentanamide side chain
Preparation Methods
The synthesis of 5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide typically involves the reaction of a suitable precursor with reagents that introduce the cyclohexadienone and pentanamide functionalities. One common method involves the oxidation of a dihydroxy derivative with nitrogen oxides in the presence of molecular sieves . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are strong electron acceptors.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a more saturated form.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexadienone ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide can be compared with other similar compounds, such as:
Visometin cation: Another compound with a cyclohexadienone structure, used in mitochondrial-targeted therapies.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase, with a similar cyclohexadienone core.
SkQ1: A mitochondria-targeted antioxidant with a cyclohexadienone structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
106296-37-1 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(3,6-dioxocyclohexa-1,4-dien-1-yl)pentanamide |
InChI |
InChI=1S/C11H13NO3/c12-11(15)4-2-1-3-8-7-9(13)5-6-10(8)14/h5-7H,1-4H2,(H2,12,15) |
InChI Key |
RKYWRLQMTQLWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)CCCCC(=O)N |
Origin of Product |
United States |
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